[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
Description
The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- (hereafter referred to as 5-Me-6-NO₂-TP) is a bicyclic heterocyclic molecule featuring a triazole fused to a pyrimidinone core. Key structural attributes include:
- 5-Methyl group: Enhances lipophilicity and may influence metabolic stability.
This scaffold is of interest in medicinal chemistry due to its similarity to purine derivatives, enabling interactions with enzymes like phosphodiesterases (PDEs) or antimicrobial targets .
Properties
IUPAC Name |
5-methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-3-4(11(13)14)5(12)10-6(9-3)7-2-8-10/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZRUCMCZNGSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338594 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103778-83-2 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 5-methyl-6-nitro-uracil with hydrazine hydrate, followed by cyclization using phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the chemical structure.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed:
Oxidized products
Reduced amine derivatives
Various substituted analogs
Scientific Research Applications
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as enzyme inhibitors and in antimicrobial applications.
Enzyme Inhibition
One of the prominent applications of [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one derivatives is their role as phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial in treating various conditions like asthma and erectile dysfunction. A notable study highlighted the compound's effectiveness against PDE2, showcasing its potential in cardiovascular therapies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, a sodium salt derivative showed antiseptic properties and was effective against specific bacterial strains. This application is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .
Case Study 1: PDE2 Inhibition
A study published in a patent document explored the synthesis of substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. The research involved synthesizing various derivatives and testing their inhibitory effects on PDE2 activity using biochemical assays. Results indicated that specific modifications to the triazolo-pyrimidine structure significantly enhanced inhibitory potency .
Case Study 2: Antiseptic Applications
Another study focused on the sodium salt derivative of the compound which was found to possess good solubility in aqueous media—an essential property for biological applications. The study confirmed its structure through X-ray diffraction analysis and evaluated its effectiveness against Gram-positive bacteria in vitro. The findings suggest potential for therapeutic use in treating infections caused by resistant bacterial strains .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its mechanism of action often involves the inhibition of enzymatic activity or the modulation of receptor pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Table 1: Substituent Effects on Key Properties
Key Observations :
- Nitro vs.
- Methyl vs. Bulkier Groups: 5-Me substitution in 5-Me-6-NO₂-TP offers moderate lipophilicity, whereas 5-CF₃ (in 2-Et-5-CF₃-TP) increases steric hindrance and metabolic resistance .
Key Findings :
- Nitro-Containing Derivatives: 5-Me-6-NO₂-TP and 2-furyl-6-NO₂-TP exhibit comparable antimicrobial potency, suggesting nitro groups enhance target binding via electrophilic interactions .
- Chloromethyl Derivatives : S1-TP’s chloromethyl group improves redox activity but shows lower antimicrobial efficacy than nitro analogues .
Physical and Electrochemical Properties
Table 3: Physicochemical Comparison
Insights :
- Nitro Group Impact: The 6-NO₂ group in 5-Me-6-NO₂-TP contributes to high thermal stability but poor aqueous solubility, necessitating formulation adjustments for drug delivery.
- Electrochemical Behavior : Chloromethyl-substituted S1-TP exhibits distinct oxidation peaks, unlike nitro derivatives, which may undergo reduction pathways .
Biological Activity
The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in neurodegenerative diseases.
Chemical Structure and Properties
- Molecular Formula : C6H5N5O
- CAS Number : 103778-83-2
- Molecular Weight : 165.14 g/mol
This compound features a triazole ring fused to a pyrimidine structure, with a methyl and nitro group that significantly influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 | 13.1 | Regulation of cell cycle-related proteins |
In particular, derivatives of this compound have shown to inhibit cell growth and induce apoptosis in cancer cells by modulating key signaling pathways such as ERK and AKT .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that it possesses antiseptic activity and can act against various bacterial strains. The sodium salt form of the compound demonstrates good solubility in aqueous media, enhancing its potential for biological studies .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds have been evaluated for their ability to stabilize microtubules, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain derivatives can penetrate the blood-brain barrier and exhibit favorable pharmacokinetic properties while normalizing microtubule dynamics in neuronal cells .
Study 1: Anticancer Efficacy
In a study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Compound H12 exhibited significant antiproliferative activity against MGC-803 cells with an IC50 value of 9.47 µM.
- Mechanistic studies revealed that H12 induced apoptosis and inhibited colony formation by downregulating ERK signaling pathways.
Study 2: Antimicrobial Activity
A research article reported on the synthesis and biological evaluation of various triazolo-pyrimidine derivatives:
- The sodium salt form showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The effective concentration was significantly lower than that of conventional antibiotics.
Q & A
Q. Advanced Research
- Structural modifications : Introduce substituents at positions 2 and 5 (e.g., aryl or aralkyl groups) to enhance selectivity.
- In vitro testing : Evaluate inhibitory potency against JAK1-3 and TYK2 isoforms using enzymatic assays (IC₅₀ values).
- Docking studies : Use software like AutoDock to predict binding modes and affinity. Compounds with morpholinomethyl or chlorophenyl groups show enhanced TYK2 selectivity .
What approaches assess corrosion inhibition properties?
Q. Advanced Research
- Polarization curves : Measure anodic/cathodic current densities in chloride-containing environments (e.g., borate buffer + NaCl).
- Inhibition efficiency : Calculate using corrosion current densities at varying inhibitor concentrations (0.01–1.00 mM). Substituents like pentyl or benzyl groups improve adsorption onto copper surfaces .
How to analyze structure-activity relationships (SAR) for enzyme inhibition?
Q. Advanced Research
- Substituent variation : Compare methyl, nitro, and trifluoromethyl groups at position 5/6 to assess steric and electronic effects.
- In vitro assays : Test derivatives against target enzymes (e.g., Plasmodium falciparum or phosphodiesterases).
- Molecular docking : Correlate substituent size/position with binding pocket interactions (e.g., hydrophobic pockets in TYK2) .
What are common intermediates in synthesizing triazolopyrimidinone derivatives?
Q. Basic Research
- 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one : Synthesized from aminoguanidine and alkyl cyanoacetate.
- 6-Nitroso intermediates : Formed via nitrosation with NaNO₂, later reduced to nitro groups. These intermediates are critical for introducing pharmacologically active substituents .
What in silico methods predict binding affinity of triazolopyrimidinone derivatives?
Q. Advanced Research
- Molecular docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions (e.g., TYK2’s ATP-binding pocket).
- Binding energy calculations : Compare ΔG values to rank compound efficacy.
- Pharmacophore modeling : Identify key hydrogen-bonding and hydrophobic interactions for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
